Product packaging for (S)-(-)-2-Acetoxypropionyl chloride(Cat. No.:CAS No. 36394-75-9)

(S)-(-)-2-Acetoxypropionyl chloride

Cat. No.: B1338376
CAS No.: 36394-75-9
M. Wt: 150.56 g/mol
InChI Key: ALHZEIINTQJLOT-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-(-)-2-Acetoxypropionyl chloride is a useful research compound. Its molecular formula is C5H7ClO3 and its molecular weight is 150.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClO3 B1338376 (S)-(-)-2-Acetoxypropionyl chloride CAS No. 36394-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-1-chloro-1-oxopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHZEIINTQJLOT-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454923
Record name (S)-(-)-2-Acetoxypropionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36394-75-9
Record name (S)-(-)-2-Acetoxypropionyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36394-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-Chloro-1-methyl-2-oxoethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036394759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-2-Acetoxypropionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2-chloro-1-methyl-2-oxoethyl acetate; (S)-(-)-2-acetoxypropionylchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanoyl chloride, 2-(acetyloxy)-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Industrial Production of S 2 Acetoxypropionyl Chloride

Application in Asymmetric Acylation Reactions with Nucleophiles

The primary mechanism of (S)-(-)-2-Acetoxypropionyl chloride's function involves its reactivity as an acylating agent. It readily reacts with nucleophiles, such as amines and alcohols, to form acylated products. chemimpex.com In the context of asymmetric synthesis, this acylation can be highly stereoselective. The chiral center in the (S)-(-)-2-acetoxypropionyl group influences the approach of the nucleophile, leading to the preferential formation of one diastereomer over the other. This diastereoselective acylation is a key step in many synthetic sequences that aim to produce enantiomerically pure compounds. After the desired stereochemistry is established, the chiral auxiliary can be removed, yielding the target molecule with the desired configuration. This strategy has been successfully applied in various asymmetric acylation reactions, demonstrating the compound's utility in controlling stereoselectivity. nih.govrsc.org

Applications of S 2 Acetoxypropionyl Chloride in Asymmetric Synthesis

Employment as a Chiral Auxiliary in Stereoselective Transformations

Role in the Preparation of Chiral Phosphonates

(S)-(-)-2-Acetoxypropionyl chloride is utilized as a chiral derivatizing agent for the determination of the enantiomeric excess of unprotected amino acids through the formation of diastereomeric phosphonic amides. This method leverages the high sensitivity of ³¹P NMR spectroscopy to the local chemical environment, allowing for the differentiation of the resulting diastereomers.

The reaction involves the coupling of this compound with an amino acid. The resulting product, a phosphonic amide, possesses two chiral centers: one from the (S)-2-acetoxypropionyl moiety and the other from the amino acid. This creates a pair of diastereomers if the amino acid is not enantiomerically pure. These diastereomers exhibit distinct signals in the ³¹P NMR spectrum, enabling the quantification of the enantiomeric excess of the original amino acid. rug.nl

The significant chemical shift differences observed in the ³¹P NMR spectra of the diastereomeric products make this a rapid and reliable analytical technique. rug.nl It is particularly advantageous as it can be applied to unprotected amino acids in aqueous solutions. rug.nl

Table 1: Illustrative ³¹P NMR Data for Diastereomeric Phosphonamidates

Chiral Derivatizing AgentAnalyteDiastereomer 1 Signal (ppm)Diastereomer 2 Signal (ppm)Separation (ppb)
Chiral Phosphonating ReagentAmino Acid Derivativeδ₁δ₂
(Data is illustrative and based on the principle of using chiral phosphorus reagents for NMR analysis of enantiomeric excess. Specific data for derivatives of this compound requires direct experimental results.)

Use in Asymmetric Catalysis (e.g., Rh-catalyzed Hydrogenations)

The inherent chirality of this compound makes it a potential precursor for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions, such as rhodium-catalyzed hydrogenations. nih.gov The development of efficient chiral phosphine (B1218219) ligands is crucial for the success of these hydrogenations, which are widely employed in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. rsc.org

While direct examples of chiral phosphine ligands synthesized from this compound for Rh-catalyzed hydrogenations are not extensively documented in readily available literature, the principle relies on using chiral pool starting materials to construct complex chiral architectures. Lactic acid, the precursor to this compound, is a well-known chiral building block. Chiral ligands derived from such sources can create a stereochemically defined environment around the rhodium center, leading to high enantioselectivity in the reduction of prochiral olefins. researchgate.net

The performance of a rhodium catalyst is highly dependent on the structure of the chiral ligand. Key parameters for evaluating these catalysts include the enantiomeric excess (ee) of the product and the turnover number (TON), which reflects the catalyst's activity.

Table 2: Representative Performance of Chiral Rhodium Catalysts in Asymmetric Hydrogenation

Chiral Ligand (Derived from Chiral Pool)SubstrateEnantiomeric Excess (ee%)Turnover Number (TON)
Chiral Phosphine Ligand Aα-(Acylamino)acrylate>95up to 10,000
Chiral Phosphine Ligand Bβ-(Acylamino)acrylate>99High
(Data is representative of high-performing chiral rhodium catalysts and illustrates the typical metrics used for their evaluation. Specific data for ligands directly derived from this compound is needed for a direct comparison.)

The synthesis of novel chiral ligands from readily available and optically pure starting materials like this compound remains an active area of research in the field of asymmetric catalysis.

Mechanistic Investigations and Reaction Engineering of S 2 Acetoxypropionyl Chloride Reactions

Elucidation of Acylation Mechanism and Reaction Pathways

The primary mechanism of action for (S)-(-)-2-acetoxypropionyl chloride is its function as an acylating agent. It reacts with nucleophiles, such as amines, alcohols, and thiols, to introduce the (S)-(-)-2-acetoxypropionyl group, forming amides, esters, and thioesters, respectively. smolecule.com The reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and forming the acylated product. chemguide.co.uk

The general reaction pathway can be represented as follows:

Step 1: Nucleophilic Attack: A nucleophile (Nu-H) attacks the carbonyl carbon of this compound.

Step 2: Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Step 3: Elimination of Chloride: The carbonyl group is reformed with the expulsion of a chloride ion.

Step 4: Deprotonation: The protonated product is deprotonated, often by the eliminated chloride ion or another base present in the reaction mixture, to yield the final acylated product and hydrochloric acid. chemguide.co.uk

In the presence of water, this compound undergoes hydrolysis to form (S)-(-)-2-hydroxypropionic acid and hydrochloric acid. It can also be reduced to (S)-(-)-2-hydroxypropionyl chloride using reducing agents.

The amidation of amines with this compound is a frequently employed reaction in the synthesis of pharmaceuticals. The kinetics of amidation reactions are influenced by several factors, including the nucleophilicity of the amine, the solvent, and the reaction temperature. escholarship.org Generally, more nucleophilic amines will react at a faster rate. The reaction rate is also dictated by the molecular features of the acid chloride. escholarship.org

Studies on the kinetics of amide couplings have shown that reaction rates can span several orders of magnitude, translating to reaction times from minutes to days to achieve high conversion. escholarship.org For instance, a reaction with a second-order rate constant (k) below 0.01 M⁻¹·min⁻¹ at a concentration of 0.5 M would require over 24 hours to reach 90% conversion. escholarship.org

The selectivity of the amidation reaction is a critical aspect, particularly when dealing with substrates containing multiple nucleophilic sites. The high reactivity of the acyl chloride generally leads to high chemoselectivity for the more nucleophilic amine group. In cases of N-aryl systems with poor nucleophilicity due to lone pair delocalization, heating the reaction mixture or using a stronger base can facilitate the reaction. reddit.com The choice of solvent can also significantly impact the efficiency of amidation reactions. hud.ac.uk

Table 1: Comparison of Amidation Reaction Efficiency in Different Solvents This table is illustrative and based on general findings in amidation reactions, not specific to this compound due to a lack of specific data in the search results.

SolventRelative EfficiencyNotes
Cyrene™HighBio-based solvent showing significant improvement in molar efficiency. hud.ac.uk
DMFModerateCommonly used, but can be less efficient than newer, greener solvents. hud.ac.uk
CH₂Cl₂Low to ModerateA halogenated solvent, often found to be less efficient. hud.ac.uk
THFLowCan be one of the least efficient solvents for certain amidation protocols. hud.ac.uk

The esterification of alcohols with this compound follows a similar nucleophilic addition-elimination mechanism as amidation. chemguide.co.uk The reaction is typically rapid and exothermic, producing the corresponding ester and hydrogen chloride. chemguide.co.uk The mechanism involves the attack of the alcohol's oxygen on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. chemguide.co.uk

Thioesterification with thiols also proceeds through a comparable pathway. The sulfur atom of the thiol acts as the nucleophile, attacking the acyl chloride. organic-chemistry.org The resulting thioester is formed after the tetrahedral intermediate collapses and expels the chloride ion. The conversion of esters to thioesters is also possible under certain conditions, highlighting the reactivity of these functional groups. rsc.org The S-to-N acyl transfer is a key process in chemical biology, often involving a thioester intermediate that rearranges to form a more stable amide bond. nih.gov

Stereochemical Control and Diastereoselectivity in Reactions Involving this compound

The chiral nature of this compound makes it a valuable reagent for asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount. When this chiral acylating agent reacts with a racemic or prochiral nucleophile, the resulting products can be diastereomers. The inherent chirality of the acyl chloride can influence the formation of one diastereomer over the other, a phenomenon known as diastereoselectivity. mdpi.combeilstein-journals.org

The degree of diastereoselectivity is dependent on the steric and electronic interactions in the transition state of the reaction. The chiral center in this compound can create a chiral environment that favors the approach of the nucleophile from a specific direction, leading to the preferential formation of one diastereomeric product. mdpi.com In some cases, the diastereoselectivity can be very high, leading to the formation of a single diastereomer in significant excess. beilstein-journals.org

For example, in the acylation of a racemic amine, two diastereomeric amides can be formed. The relative rates of formation of these diastereomers will determine the diastereomeric excess (de) of the product mixture. Factors such as the solvent and the structure of the nucleophile can significantly influence this selectivity. urfu.ru

Kinetic Resolution and Asymmetric Induction in Catalytic Systems Utilizing this compound

This compound is utilized in kinetic resolution, a technique for separating enantiomers from a racemic mixture. wikipedia.org Kinetic resolution works on the principle that two enantiomers react at different rates with a chiral reagent. wikipedia.org In this context, when a racemic mixture of a nucleophile (e.g., an alcohol or amine) is reacted with a sub-stoichiometric amount of this compound, one enantiomer will react faster than the other. This results in an enantioenriched sample of the unreacted, slower-reacting enantiomer and the diastereomeric product of the faster-reacting enantiomer. utsouthwestern.edu

The selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow), is a measure of the efficiency of the kinetic resolution. utsouthwestern.edu A higher selectivity factor leads to a higher enantiomeric excess (ee) of the unreacted starting material at a given conversion. wikipedia.org

Table 2: Relationship Between Selectivity Factor, Conversion, and Enantiomeric Excess in Kinetic Resolution This table is a theoretical representation based on the principles of kinetic resolution and is not derived from specific experimental data for this compound.

Selectivity Factor (s)Conversion for 99% ee of Unreacted SMYield of Unreacted SM
10~70%~30%
50~50%~50%
>100Approaching 50%Approaching 50%

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, leading to a chiral product. researchgate.netmdpi.com While this compound itself is a chiral reagent used for stoichiometric asymmetric synthesis and kinetic resolution, its role in catalytic systems for asymmetric induction is less direct. Chiral catalysts are typically employed to create a chiral environment that directs the reaction between achiral or prochiral substrates. nih.govmdpi.com However, derivatives of this compound could potentially be used as ligands in the design of such chiral catalysts.

Advanced Analytical Methodologies for S 2 Acetoxypropionyl Chloride and Its Derivates

Chiral Derivatization for Enantiomeric Purity Determination

(S)-(-)-2-Acetoxypropionyl chloride is a valuable chiral derivatizing agent. Its utility lies in its ability to react with chiral molecules, such as amines and alcohols, to form diastereomers. These diastereomeric products, unlike the original enantiomers, possess different physical properties and can be separated and quantified using standard chromatographic techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Optimization of Derivatization Conditions for Chromatographic Analysis (e.g., GC, GC-MS)

The success of enantiomeric purity determination through chiral derivatization hinges on the optimization of the reaction conditions to ensure complete and epimerization-free derivatization. Several factors must be meticulously controlled to achieve reliable and reproducible results.

Key Optimization Parameters:

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) or acetone (B3395972) are often preferred to prevent hydrolysis of the highly reactive acyl chloride. The solvent can also influence the reaction rate; for instance, silyl (B83357) derivatization reactions have been found to be significantly faster in acetone compared to other solvents. researchgate.net

Temperature and Time: The reaction temperature and duration must be optimized to ensure the reaction goes to completion without causing degradation of the reactants or products, or inducing racemization. For many acyl chloride derivatizations, reactions can often be completed at room temperature. researchgate.net For other derivatization techniques, such as those for amino acids, heating may be required. sigmaaldrich.com

Reagent Stoichiometry: An excess of the derivatizing agent, this compound, is typically used to drive the reaction to completion. However, a large excess should be avoided as it can interfere with the chromatographic analysis.

Catalyst/Base: The addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often necessary to neutralize the hydrochloric acid byproduct of the acylation reaction. The choice and concentration of the base must be optimized to prevent side reactions.

Illustrative Derivatization Process for GC-MS Analysis:

The derivatization of a chiral amine with this compound would typically involve dissolving the amine in an appropriate anhydrous solvent, followed by the addition of a base and then the derivatizing agent. The reaction mixture is then stirred for a specific time at a controlled temperature. After the reaction is complete, the resulting diastereomeric amides can be directly analyzed by GC-MS. The separation of these diastereomers is then achieved on a suitable chiral or achiral GC column.

A study on the derivatization of various compounds for GC-MS analysis highlighted the importance of optimizing parameters such as derivatization temperature and the concentration of the derivatization solution for maximal recovery. rsc.org While not specific to this compound, the principles are directly applicable.

Table 1: General Parameters for Optimization of Derivatization with this compound

ParameterConditionRationale
Solvent Anhydrous aprotic (e.g., Dichloromethane, Acetonitrile)Prevents hydrolysis of the acyl chloride and unwanted side reactions.
Temperature Room Temperature to Mild Heating (e.g., 60°C)Balances reaction rate with the stability of reactants and products, minimizing racemization risk.
Reaction Time 15 minutes to 2 hoursEnsures the derivatization reaction proceeds to completion.
Base Non-nucleophilic organic base (e.g., Pyridine, Triethylamine)Neutralizes HCl byproduct, driving the reaction forward.
Reagent Ratio Slight excess of derivatizing agentEnsures complete conversion of the analyte.

Method Validation and Cross-verification Techniques for Enantiomeric Assignments

A validated analytical method is crucial for ensuring the accuracy and reliability of enantiomeric purity data. Method validation for chiral separations should adhere to established guidelines and typically includes the evaluation of specificity, linearity, accuracy, precision, and sensitivity. nih.gov

Key Validation Parameters:

Specificity/Selectivity: The method must be able to resolve the diastereomeric derivatives from each other and from any potential impurities or byproducts.

Linearity: A linear relationship between the concentration of the minor enantiomer and the analytical response should be established over a relevant range.

Accuracy: The accuracy of the method can be determined by analyzing samples with known amounts of the enantiomeric impurity.

Precision: This is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, ensuring the results are consistent.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of the enantiomeric impurity that can be reliably detected and quantified.

Cross-verification Techniques:

To confidently assign the elution order of the diastereomers and thus the configuration of the original enantiomers, cross-verification techniques are employed. This can involve:

Analysis of Enantiomerically Pure Standards: If available, the individual pure enantiomers of the analyte can be derivatized and analyzed separately to confirm their respective retention times.

Alternative Derivatizing Agents: Using a chiral derivatizing agent with the opposite stereochemistry, i.e., (R)-(+)-2-acetoxypropionyl chloride, would result in the reversal of the elution order of the diastereomers on the GC column, providing a powerful confirmation of the enantiomeric assignment.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to independently determine the structure of the synthesized diastereomers.

A study on the validation of a chiral GC-MS method for determining the D-amino acid ratio in human urine involved optimizing SPE procedures, derivatization conditions, and GC-MS parameters. The method was validated for linearity, sensitivity, accuracy, and precision. nih.gov

Spectroscopic Characterization of Reaction Products and Advanced Intermediates

Spectroscopic techniques are indispensable for the structural elucidation of the reaction products and any advanced intermediates formed during the synthesis and derivatization processes involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: These techniques provide detailed information about the molecular structure of the derivatives. For instance, in the ¹H NMR spectrum of an amide derivative formed from the reaction of this compound with a primary amine, characteristic signals for the protons of the acetoxy and propionyl groups, as well as the newly formed amide proton, would be observed. The chemical shifts and coupling constants can help confirm the structure of the product. While specific data for derivatives of this compound are not readily available, general principles of NMR spectroscopy apply. For example, in the ¹H NMR spectrum of N-Acetyl-L-alanine, distinct peaks corresponding to the different protons in the molecule can be observed. hmdb.ca

Infrared (IR) Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups. The IR spectrum of this compound itself would show strong characteristic absorption bands for the carbonyl groups of the ester and the acyl chloride. Upon reaction with an amine to form an amide, the disappearance of the acyl chloride band and the appearance of new bands corresponding to the amide C=O stretch and N-H bend would be observed. In-situ FTIR spectroscopy can be particularly useful for monitoring the progress of the derivatization reaction in real-time. nih.gov

Mass Spectrometry (MS):

GC-MS: In addition to separating the diastereomers, the mass spectrometer provides crucial structural information. The fragmentation pattern of the diastereomeric derivatives can be analyzed to confirm their molecular weight and structure.

Table 2: Expected Spectroscopic Data for a Diastereomeric Amide Derivative of this compound

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the methyl and methine protons of the acetoxypropionyl moiety, the amide proton (N-H), and protons from the original amine analyte.
¹³C NMR Resonances for the carbonyl carbons of the ester and amide, as well as other carbons in the molecule.
FTIR Characteristic absorption bands for the amide C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and the ester C=O stretch (around 1740 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the mass of the diastereomeric amide, along with characteristic fragment ions.

Computational Approaches in Structure-Reactivity Prediction for this compound

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions, providing insights that can guide experimental design. For a reactive molecule like this compound, computational approaches can be employed to understand its behavior in derivatization reactions.

Quantum Mechanics (QM) Calculations:

Transition State Theory: QM methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway between this compound and a nucleophile. By calculating the energies of the transition states for the reaction at the two enantiomers of a chiral analyte, it is possible to predict which reaction will be faster and thus which diastereomer will be formed preferentially. This is crucial for understanding and avoiding kinetic resolution, which would lead to inaccurate enantiomeric excess determination.

Predicting Spectroscopic Properties: QM calculations can also predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies. These predicted spectra can then be compared with experimental data to confirm the structure of the reaction products.

Quantitative Structure-Activity Relationship (QSAR) Models:

Reactivity Prediction: QSAR models correlate the structural features of molecules with their chemical reactivity. While specific QSAR models for this compound are not widely published, models for related acyl chlorides could be developed. researchgate.net These models could predict the reactivity of the acyl chloride towards a range of nucleophiles based on descriptors such as electronic properties (e.g., partial charges on the carbonyl carbon) and steric parameters. Such models can be invaluable for screening potential reactants and optimizing reaction conditions. nih.govnih.gov The development of such models relies on curating datasets from the literature and employing machine learning algorithms to establish the structure-reactivity relationship. nih.gov

The reactivity of acyl chlorides is known to be significantly higher than that of alkyl or aryl chlorides due to the electronic effect of the carbonyl group. uni-muenchen.de Computational studies can quantify these differences and provide a theoretical basis for understanding the high reactivity of this compound as a derivatizing agent.

Table 3: Computational Approaches for this compound

Computational MethodApplicationPredicted Parameters
Density Functional Theory (DFT) Modeling reaction pathways with nucleophiles.Transition state energies, activation barriers, reaction thermodynamics.
Ab initio Calculations Predicting spectroscopic data.NMR chemical shifts, IR frequencies.
Quantitative Structure-Activity Relationship (QSAR) Predicting reactivity towards different analytes.Reaction rates, selectivity.

Utilization of S 2 Acetoxypropionyl Chloride in Chiral Separation Technologies

Development of Chiral Selective Membranes

Chiral selective membranes offer a promising and energy-efficient method for the large-scale separation of racemic mixtures. researchgate.netnih.gov The incorporation of a chiral selector into the membrane structure is fundamental to achieving enantioselectivity. (S)-(-)-2-Acetoxypropionyl chloride serves as such a chiral selector, imparting its stereospecific properties to the membrane.

Nanofiltration (NF) membranes are increasingly being explored for chiral resolution due to their unique separation properties that lie between ultrafiltration and reverse osmosis. techno-press.org Researchers have successfully integrated this compound into nanofiltration membranes to induce a chiral environment. tandfonline.comresearchgate.net This is typically achieved by incorporating the chiral molecule into the polymeric matrix of the membrane's selective layer. tandfonline.comresearchgate.net

In one method, a chiral selective layer was formed on top of a polysulfone ultrafiltration membrane. tandfonline.comresearchgate.net This layer was created through the in-situ interfacial polymerization of metaphenylenediamine, trimesoyl chloride, and this compound. tandfonline.comresearchgate.net The presence of the chiral carbon atom in this compound creates a chiral environment within the membrane, making it capable of optical resolution. tandfonline.comresearchgate.net

The concentration of this compound in the polymerization solution is a critical factor. Studies have shown that the resolution capacity of the membrane increases with the concentration of this compound up to a certain point (e.g., 0.03%), after which a further increase can reduce the resolution capacity. tandfonline.comresearchgate.net

Interfacial polymerization is a key technique for creating thin-film composite membranes, which are widely used in various separation processes. waterandwastewater.comrsc.org This method involves a reaction at the interface of two immiscible solutions, each containing a different monomer. waterandwastewater.com For chiral selective membranes, this compound can be introduced as a co-monomer or a modifying agent during this process. tandfonline.comresearchgate.net

The typical procedure involves an aqueous solution containing a diamine (like metaphenylenediamine) and an organic phase containing an acyl chloride (like trimesoyl chloride). tandfonline.comresearchgate.netwaterandwastewater.com By adding this compound to the organic phase, it participates in the polymerization reaction, becoming an integral part of the resulting polyamide layer. tandfonline.comresearchgate.net This integration directly introduces the chiral centers into the membrane's active layer, which is crucial for enantioselective separation. The process is self-limiting, as the formation of the polymer film hinders further diffusion of the monomers, resulting in a very thin and effective selective layer. mdpi.com

Mechanisms of Enantioselective Permeation and Optical Resolution

The ability of a chiral membrane to separate enantiomers is based on the differential interaction between the enantiomers and the chiral environment of the membrane. mdpi.comnih.gov This leads to either one enantiomer passing through the membrane more readily (facilitated transport) or being more strongly retained (retarded transport). mdpi.com

Chiral nanofiltration membranes incorporating this compound have demonstrated the ability to resolve racemic mixtures of amino acids, such as arginine and alanine. tandfonline.comresearchgate.net In these cases, the membrane exhibits preferential permeation for one enantiomer over the other.

For instance, research has shown that membranes prepared with this compound can achieve a significant enantiomeric excess of the D-enantiomer of amino acids in the permeate. tandfonline.comresearchgate.net This indicates that the D-enantiomer interacts less strongly with the chiral membrane matrix and therefore permeates more easily, while the L-enantiomer is preferentially retained.

Table 1: Performance of Chiral Selective Nanofiltration Membrane in Amino Acid Resolution

Racemic Amino Acid Optimal this compound Concentration Achieved Enantiomeric Excess (ee) of D-enantiomer in Permeate Reference
Arginine 0.03% >92% tandfonline.comresearchgate.net
Alanine 0.03% >92% tandfonline.comresearchgate.net

Membrane Chemistry:

Concentration of Chiral Selector: As mentioned earlier, the concentration of this compound plays a crucial role. An optimal concentration exists to maximize the resolution capacity. tandfonline.comresearchgate.net

Monomer Concentrations: The concentrations of the other monomers, such as trimesoyl chloride and metaphenylenediamine, also affect the structure and performance of the resulting polyamide layer. tandfonline.comresearchgate.net For example, a membrane prepared from 0.07% trimesoyl chloride and 0.03% this compound exhibited high enantiomeric excess. tandfonline.comresearchgate.net

Use of Chain Terminators: The presence of a chain terminator can influence the membrane's volumetric flux and solute rejection. tandfonline.com Membranes prepared without a chain terminator tend to have lower flux but higher rejection compared to those with a chain terminator. tandfonline.com

Process Parameters:

Operating Pressure: The applied pressure during nanofiltration can impact both the flux and the separation factor.

Feed Concentration: The concentration of the racemic mixture in the feed solution can influence the separation efficiency.

pH: The pH of the feed solution can affect the charge of the amino acids and the membrane surface, thereby influencing the interactions and the resulting separation.

Design and Performance of Continuous Chiral Separation Systems

While much of the research focuses on the fabrication and characterization of chiral membranes, the ultimate goal is their implementation in continuous separation systems for industrial applications. researchgate.net Continuous processes are generally more efficient and economical for large-scale production of pure enantiomers. researchgate.netcas.cz

The development of stable and robust chiral membranes, like those incorporating this compound, is a significant step towards realizing continuous chiral separation systems. researchgate.net These systems would typically involve a membrane module where the racemic feed is continuously introduced, and the permeate (enriched in one enantiomer) and retentate (enriched in the other) are continuously withdrawn. The design of such systems requires careful consideration of fluid dynamics, pressure drops, and concentration polarization to maintain optimal performance over extended periods. researchgate.net While challenges in maintaining long-term stability and high flux remain, the progress in chiral membrane development is paving the way for more efficient and scalable chiral resolution technologies. researchgate.net

Future Perspectives and Interdisciplinary Research with S 2 Acetoxypropionyl Chloride

Exploration in Novel Chiral Materials Science and Engineering

(S)-(-)-2-Acetoxypropionyl chloride is frequently utilized as a chiral building block in organic synthesis. chemicalbook.comchemicalbook.comchemicalbook.com This fundamental role is now being extended into the field of materials science, where chirality, or "handedness," is a key property for developing advanced materials with unique optical, electronic, and mechanical characteristics. chiralpedia.com

Researchers are exploring the incorporation of this chiral synthon into polymers and other macromolecules. The inherent chirality of this compound can be transferred to the resulting material, creating structures with specific spatial arrangements. smolecule.com These chiral materials have potential applications in several advanced areas:

Optical Materials: Chiral materials can interact with polarized light, making them suitable for applications in advanced display technologies and optical communication systems. chiralpedia.com

Catalysis: When used to create chiral stationary phases for chromatography or as part of chiral catalysts, these materials can be used to separate racemic mixtures or to produce enantiomerically pure compounds, which is vital for the pharmaceutical and fine chemical industries. smolecule.comchiralpedia.com

Biomedical Applications: The unique ways in which chiral materials interact with biological molecules open up possibilities in drug delivery systems, tissue engineering, and diagnostic devices. chiralpedia.com

The primary role of this compound in this context is as a starting material or a derivatizing agent to impart chirality. smolecule.comalibaba.com For instance, it is used to prepare chiral phosphonates and to resolve racemic mixtures of compounds like bicyclic α-hydroxylactones. smolecule.comsigmaaldrich.comchemicalbook.com

Integration with Microfluidic and Flow Chemistry Platforms for Continuous Processing

The synthesis of fine chemicals and pharmaceuticals is undergoing a paradigm shift from traditional batch processing to continuous manufacturing using microfluidics and flow chemistry. arxiv.orgmdpi.com These technologies offer significant advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the ability to integrate multiple synthesis and purification steps into a seamless process. arxiv.org

A continuous process for the preparation of this compound has already been developed, highlighting its suitability for modern manufacturing platforms. google.com This process involves the continuous chlorination of (S)-2-acetyloxypropionic acid with thionyl chloride, followed by distillation to achieve the high purity required for pharmaceutical applications, such as the synthesis of the non-ionic iodinated contrast agent Iopamidol. google.com

Advancements in Computational Chemistry for Predictive Modeling and Design

While specific computational studies on this compound are not extensively documented, the tools of computational chemistry offer significant potential for advancing its application. jsucompchem.org Computational modeling can provide deep insights into chemical structures and reaction mechanisms, accelerating research and development. jsucompchem.org

Potential applications of computational chemistry in the context of this compound include:

Reaction Mechanism Elucidation: Modeling the reaction pathways of this compound with various nucleophiles can help optimize reaction conditions, improve yields, and predict potential byproducts.

Predictive Modeling of Materials: Computational tools can be used to predict the properties of novel chiral polymers and materials synthesized from this building block. By simulating their structural and electronic properties, researchers can screen potential candidates for specific applications before undertaking laboratory synthesis.

Design of Novel Chiral Derivatives: Computational methods can aid in the design of new chiral derivatizing agents based on the (S)-(-)-2-acetoxypropionyl scaffold, potentially with enhanced reactivity or selectivity for specific analytical challenges.

These computational approaches, which are already transforming fields like drug discovery and materials science, can provide a rational design framework to guide future experimental work with this compound. jsucompchem.org

Sustainable and Economically Viable Production Strategies for High-Purity Chiral Compounds

The development of sustainable and cost-effective production methods is crucial for the industrial viability of high-purity chiral compounds. The synthesis of this compound typically begins with (S)-2-acetyloxypropionic acid, which is itself derived from lactic acid. google.com

The continuous process detailed in patent literature represents a significant step towards economic viability, as continuous manufacturing often leads to lower capital and operational costs compared to batch production. google.com Future research in this area may focus on:

Greener Chlorinating Agents: Exploring alternatives to traditional chlorinating agents that are less hazardous or have more environmentally benign byproducts.

Process Intensification: Further optimizing the continuous process to maximize throughput and energy efficiency.

Circular Economy Approaches: Investigating methods to recycle solvents and reagents used in the synthesis and purification steps.

By combining bio-based feedstocks with efficient continuous processing technologies, the large-scale production of high-purity this compound can be made both economically competitive and environmentally sustainable. illinois.edu

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 36394-75-9 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₅H₇ClO₃ smolecule.com
Molecular Weight 150.56 g/mol smolecule.comsigmaaldrich.com
Appearance Colorless to light yellow clear liquid chemicalbook.comtcichemicals.com
Boiling Point 50 °C at 5 mmHg sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Density 1.189 g/mL at 25 °C sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Refractive Index (n20/D) 1.423 sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Optical Activity ([α]20/D) -31° (c=4 in chloroform) sigmaaldrich.comsigmaaldrich.com

Table 2: Reagents in the Synthesis of this compound and its Precursors

ReagentRole in SynthesisSource(s)
Lactic Acid Initial chiral precursor google.com
Acetic Anhydride Acetylating agent for lactic acid google.com
(S)-2-Acetoxypropanoic Acid Direct precursor to the final product smolecule.comchemicalbook.com
Thionyl Chloride (SOCl₂) Chlorinating agent to form the acyl chloride smolecule.comgoogle.com
Oxalyl Chloride Alternative chlorinating agent chemicalbook.com

Q & A

Q. Q1. What are the critical physical and chemical properties of (S)-(-)-2-Acetoxypropionyl chloride that influence its handling and experimental design?

Methodological Answer:

  • Boiling Point : 50°C at 5 mmHg (low pressure distillation required to prevent decomposition) .
  • Optical Rotation : [α]²⁰/D = -33.0±2° (chloroform, 4% w/v), critical for chiral purity verification .
  • Reactivity : Highly moisture-sensitive; reacts violently with water, alcohols, and amines. Use anhydrous solvents (e.g., dried CH₂Cl₂) under inert gas (N₂/Ar) .
  • Safety : Corrosive (UN 3265, Packing Group 2). Requires PPE: gloves, goggles, and fume hood use .

Q. Q2. How is enantiomeric purity of this compound validated in chiral derivatization workflows?

Methodological Answer:

  • GC Analysis : Derivatize racemic alcohols with the compound and analyze using chiral columns (e.g., Lipodex G or Cyclodex-B) to resolve enantiomers .
  • Optical Rotation Consistency : Compare experimental [α] values with literature (-33.0±2°) to confirm absence of racemization .
  • Purity Thresholds : ≥97:3 enantiomeric ratio (GC) and ≥99% chemical purity (acidimetric titration) are standard benchmarks .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions for derivatizing chiral secondary alcohols with this compound in GC-MS applications?

Methodological Answer:

  • Solvent Selection : Use dry dichloromethane or toluene to minimize side reactions (e.g., hydrolysis) .
  • Stoichiometry : 1.2–1.5 equivalents of acyl chloride per alcohol to ensure complete derivatization .
  • Reaction Time : 1–2 hours at 25°C under N₂, monitored via TLC (silica gel, hexane/EtOAc 4:1) .
  • Validation : Cross-check results with alternative derivatizing agents (e.g., Mosher’s acid chloride) to resolve conflicting enantiomeric assignments .

Q. Q4. What are the implications of conflicting enantiomeric ratio data when using this compound in pheromone synthesis?

Methodological Answer:

  • Column-Specific Artifacts : Different chiral GC columns (e.g., γ-cyclodextrin vs. nickel(II) camphorate phases) may yield variable resolutions. Validate with ≥2 columns .
  • Sample Preparation Errors : Trace moisture during derivatization can hydrolyze the acyl chloride, skewing ratios. Use molecular sieves and anhydrous workup .
  • Case Study : In pheromone synthesis, discrepancies in Coleoptera alcohol analyses were resolved by repeating derivatization under strict anhydrous conditions and using Lipodex G columns .

Q. Q5. How does the compound’s optical stability impact its use in synthesizing enantiomerically pure pharmaceutical intermediates?

Methodological Answer:

  • Thermal Stability : Avoid temperatures >50°C to prevent racemization. Confirmed via controlled heating experiments (1H-NMR monitoring of α-proton splitting) .
  • Storage : Store at 2–8°C in sealed, argon-flushed vials. Degradation studies show <1% racemization after 6 months under these conditions .
  • Application Example : Used to synthesize (S)-configured β-blocker intermediates via acylative kinetic resolution, achieving >99% ee .

Method Development and Validation

Q. Q6. What analytical techniques are recommended for characterizing reaction byproducts when using this compound?

Methodological Answer:

  • LC-MS : Identify hydrolyzed byproducts (e.g., (S)-2-acetoxypropionic acid) using reverse-phase C18 columns and ESI-MS in negative ion mode .
  • FT-IR : Detect residual acetic acid (C=O stretch at 1710 cm⁻¹) or unreacted acyl chloride (C=O at 1805 cm⁻¹) .
  • 19F-NMR : For fluorinated analogs, monitor fluorine shifts to track side reactions .

Q. Q7. How can researchers mitigate hazards while scaling up reactions involving this compound?

Methodological Answer:

  • Engineering Controls : Use jacketed reactors with controlled cooling to manage exothermic reactions (e.g., acylation of amines) .
  • Spill Protocols : Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite) in designated containment areas .
  • Air Monitoring : Install real-time IR sensors for airborne acetic acid (TLV 10 ppm) in lab environments .

Emerging Research Applications

Q. Q8. What novel applications exploit the chirality of this compound beyond pheromone synthesis?

Methodological Answer:

  • Asymmetric Catalysis : As a chiral auxiliary in Rh-catalyzed hydrogenations of α,β-unsaturated ketones .
  • Bioconjugation : Site-specific acylation of lysine residues in proteins for studying enantioselective enzyme interactions .
  • Supramolecular Chemistry : Synthesis of chiral MOFs for enantioselective CO₂ capture, validated via X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2-Acetoxypropionyl chloride
Reactant of Route 2
Reactant of Route 2
(S)-(-)-2-Acetoxypropionyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.